molecular formula C15H15N3O B1419881 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1105195-10-5

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1419881
CAS RN: 1105195-10-5
M. Wt: 253.3 g/mol
InChI Key: DQGFNYHIWVQJKA-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine” belongs to a class of compounds known as imidazopyridines . Imidazopyridines are a type of heterocyclic aromatic organic compound which have been used in medicinal chemistry due to their biological activities .


Synthesis Analysis

Imidazopyridines can be synthesized through various methods. One common method involves a two-step reaction. In the first step, different phenylaminoethanone derivatives are obtained by the reaction of aniline derivatives and a bromoacetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .


Molecular Structure Analysis

The molecular structure of imidazopyridines is characterized by a pyridine ring fused with an imidazole ring . The exact structure of “2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Imidazopyridines can undergo various chemical reactions, including Suzuki cross-coupling reactions with various boronic acids . The specific reactions that “2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine” can undergo would depend on its exact structure and the conditions used.

Mechanism of Action

The mechanism of action of imidazopyridines can vary depending on their structure and the biological target. Some imidazopyridines have been found to inhibit cyclooxygenase (COX), an enzyme that plays a role in inflammation .

Safety and Hazards

The safety and hazards of “2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine” would need to be determined through specific toxicity studies. Some imidazopyridines have been found to be toxic upon ingestion, subcutaneous administration, and skin contact .

Future Directions

Research into imidazopyridines is ongoing, with many studies focusing on their potential as therapeutic agents . Future research could involve the synthesis of new imidazopyridine derivatives and the investigation of their biological activities.

properties

IUPAC Name

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-4-3-9-18-14(16)13(17-15(10)18)11-5-7-12(19-2)8-6-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGFNYHIWVQJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
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Reactant of Route 5
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Reactant of Route 6
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

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